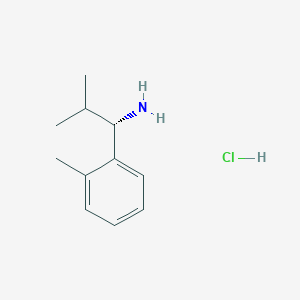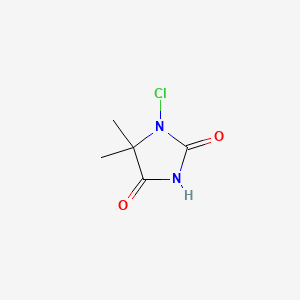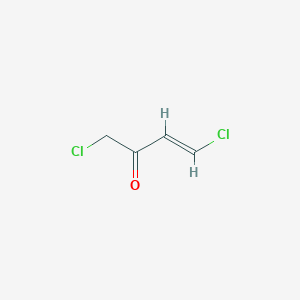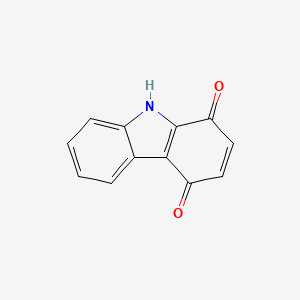
(2S)-2-chloropropanoyl chloride
描述
(2S)-2-Chloropropanoyl chloride is an organic compound with the molecular formula C3H5ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
As an acyl chloride, it is highly reactive and can interact with a variety of biological molecules, such as proteins and nucleic acids .
Mode of Action
(2S)-2-chloropropanoyl chloride, like other acyl chlorides, is highly electrophilic due to the polarization of the carbonyl and the inductive effect of the chlorine atom . This makes it extremely reactive towards nucleophiles, which are abundant in biological systems. The compound can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride ion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, the compound’s action could be influenced by the specific biological environment it is in, including the types of cells present, their metabolic state, and the presence of various biomolecules.
生化分析
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of (2S)-2-chloropropanoyl chloride is not well defined It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well characterized
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized . Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: (2S)-2-Chloropropanoyl chloride can be synthesized through several methods. One common approach involves the chlorination of propionyl chloride. In this method, propionyl chloride is reacted with chlorine gas in the presence of a catalyst and a free radical trapping agent. The reaction is typically carried out at a temperature of 53-55°C, with continuous stirring and the introduction of chlorine gas for 1.5-1.8 hours. After the reaction, the mixture is cooled, and the catalyst and trapping agent are removed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the acyl chlorination of 2-chloropropionic acid using reagents such as phosgene, thionyl chloride, or phosphorus trichloride. due to the toxic nature of phosgene and the environmental concerns associated with thionyl chloride and phosphorus trichloride, alternative methods are being explored to improve yield and reduce environmental impact .
化学反应分析
Types of Reactions: (2S)-2-Chloropropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloropropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-chloropropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often at room temperature.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include amides, esters, or thioesters.
Hydrolysis: The major product is 2-chloropropanoic acid.
Reduction: The major product is 2-chloropropanol.
科学研究应用
(2S)-2-Chloropropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, dyes, and polymers .
相似化合物的比较
2-Chloropropanoic Acid: Similar in structure but contains a carboxylic acid group instead of an acyl chloride group.
2-Chloropropanol: Similar in structure but contains a hydroxyl group instead of an acyl chloride group.
Propionyl Chloride: Similar in structure but lacks the chlorine atom on the alpha carbon.
Uniqueness: (2S)-2-Chloropropanoyl chloride is unique due to its chiral nature and its reactivity as an acylating agent. Its ability to form a wide range of derivatives through substitution reactions makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
(2S)-2-chloropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-24-6 | |
| Record name | (2S)-2-chloropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















